![molecular formula C13H11FN2O5S B2380756 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine CAS No. 2411286-15-0](/img/structure/B2380756.png)
4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine
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Overview
Description
4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine, also known as FSMP, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine is not fully understood. However, studies have suggested that 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine is its high solubility in organic solvents, which makes it easy to use in lab experiments. However, one limitation is the lack of information on its toxicity and side effects, which makes it difficult to use in clinical studies.
Future Directions
For 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine include further studies on its potential therapeutic applications, as well as studies on its toxicity and side effects. Other areas of research may include the development of new synthetic routes for 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine and the evaluation of its potential as a drug delivery system.
Synthesis Methods
4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine is synthesized through a series of chemical reactions starting from 3-fluorophenol. The synthesis involves multiple steps including sulfonylation, chlorination, and carbamoylation. The final product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine has been studied for its potential therapeutic applications in various fields of research. One area of interest is its use as an anti-inflammatory agent. Studies have shown that 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine as an anti-cancer agent. Studies have shown that 4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
4-(3-fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O5S/c1-15-13(17)12-8-10(5-6-16-12)20-9-3-2-4-11(7-9)21-22(14,18)19/h2-8H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTYNATVLJXJQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorosulfonyloxyphenoxy)-2-(methylcarbamoyl)pyridine |
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